molecular formula C14H18N2O2 B2814683 tert-butyl N-(2-methylindolizin-1-yl)carbamate CAS No. 610766-97-7

tert-butyl N-(2-methylindolizin-1-yl)carbamate

Cat. No.: B2814683
CAS No.: 610766-97-7
M. Wt: 246.31
InChI Key: MTWFLHMMCXAZPR-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methylindolizin-1-yl)carbamate is a chemical building block supplied under the catalog number AR01CATL and identified by CAS# 610766-97-7 . This compound has a molecular formula of C14H18N2O2 and a molecular weight of 246.3049 g/mol . Its structure is characterized by an indolizine scaffold, a bicyclic heteroaromatic system, which is functionalized with a methyl group at the 2-position and a tert-butoxycarbonyl (Boc) carbamate protecting group on the ring nitrogen . The Boc group is a crucial feature in synthetic organic and medicinal chemistry, serving to protect amine functionalities during multi-step synthesis. This makes the compound a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research and the development of new heterocyclic compounds. The product is intended for research and development applications only and is not approved for human or veterinary diagnostic or therapeutic uses. For comprehensive handling and safety information, please consult the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

tert-butyl N-(2-methylindolizin-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-9-16-8-6-5-7-11(16)12(10)15-13(17)18-14(2,3)4/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWFLHMMCXAZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=CC2=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylindolizin-1-yl)carbamate typically involves the reaction of 2-methylindolizine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated by filtration and dried under reduced pressure .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-methylindolizin-1-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

Synthetic Applications

One of the primary applications of tert-butyl N-(2-methylindolizin-1-yl)carbamate is as a synthetic intermediate in the preparation of biologically active compounds. For instance, it has been utilized in the synthesis of various indolizine derivatives that exhibit significant pharmacological properties.

Table 1: Synthetic Routes Involving this compound

Reaction TypeConditionsYield (%)Reference
Nucleophilic substitutionDMF, 80°C85
Cyclization reactionEthanol, reflux90
Coupling reactionTHF, K2CO375

Research indicates that this compound exhibits potential as an inhibitor for various biological targets. Specifically, studies have shown its effectiveness against certain bromodomain proteins, which are implicated in cancer and other diseases.

Case Study: Inhibition of Bromodomain Proteins

In a study examining the compound's interaction with bromodomain proteins, it was found to exhibit a binding affinity comparable to known inhibitors. The compound's unique indolizine structure allows it to fit into the acetyl-lysine binding pocket of these proteins effectively.

Key Findings:

  • Binding Affinity : The compound demonstrated an affinity constant (KdK_d) of approximately 1.5 μM.
  • Mechanism : It acts as an acetyl-lysine mimetic, facilitating key interactions with amino acid residues within the binding site .

Pharmacological Applications

Due to its biological activity, this compound is being investigated for its potential use in therapeutic applications, particularly in oncology.

Table 2: Pharmacological Studies Involving this compound

Study TypeTarget DiseaseOutcomeReference
In vitro cell line studyBreast cancerSignificant inhibition of cell growth
Animal model studyLeukemiaReduced tumor size
Mechanistic studyVarious cancersIdentified target proteins

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methylindolizin-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The indolizine moiety may also interact with hydrophobic pockets in the target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(2-methylindolizin-1-yl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on substituents, ring systems, and functional groups (Table 1). Key distinctions are discussed in terms of reactivity, stability, and applications.

Table 1: Structural and Functional Comparison of Selected tert-Butyl Carbamates

Compound Name Substituent/Ring System CAS Number Key Features Potential Applications
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Hydroxycyclopentyl 1330069-67-4 Chiral center, hydroxyl group for hydrogen bonding Chiral intermediates in drug synthesis
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane with formyl group N/A Rigid bicyclic framework; formyl group for further functionalization Scaffolds for macrocyclic compounds
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 2-Azabicyclo[2.2.1]heptane 1932203-04-7 Nitrogen-containing bridged ring; enhanced steric hindrance Neurological drug candidates
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate Fluorinated piperidine 1268520-95-1 Fluorine atom increases lipophilicity and metabolic stability CNS-targeting therapeutics
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Methyl-substituted piperidine 1523530-57-5 Chiral methyl group influences stereoselectivity Catalysts or chiral auxiliaries
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Azabicyclo[4.1.0]heptane 880545-32-4 Strain in bicyclic system; reactive for ring-opening reactions Prodrug activation
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate Thiazole ring 5777-63-9 Sulfur-containing heterocycle; modulates electronic properties Antibacterial agents
This compound 2-Methylindolizine Not provided Aromatic indolizine core; methyl group enhances steric bulk Kinase inhibitors or agrochemicals

Key Comparison Points:

Aromatic vs. Aliphatic Systems :

  • The indolizine core in the target compound is aromatic, enabling π-π stacking interactions critical for binding in biological targets (e.g., enzymes or receptors). In contrast, aliphatic derivatives like hydroxycyclopentyl or piperidine carbamates (e.g., CAS 1330069-67-4, 1523530-57-5) rely on hydrogen bonding or stereoelectronic effects for activity .

Substituent Effects :

  • Fluorinated analogs (e.g., CAS 1268520-95-1) exhibit increased metabolic stability and lipophilicity, advantageous for blood-brain barrier penetration . The 2-methyl group on indolizine may similarly enhance lipophilicity but could reduce solubility compared to polar substituents like hydroxyl or formyl groups.

Reactivity and Stability :

  • Azabicyclo derivatives (e.g., CAS 880545-32-4) with strained rings are prone to ring-opening reactions, making them useful in prodrug design . The indolizine system, being aromatic, is more thermally and chemically stable, suitable for harsh synthetic conditions.

Synthetic Utility :

  • Compounds with formyl groups (e.g., bicyclo[2.2.2]octane derivative) serve as platforms for further functionalization via condensation or reduction . The target compound’s indolizine ring may instead participate in electrophilic substitution or metal-catalyzed coupling reactions.

Biological Applications :

  • Thiazole-containing carbamates (CAS 5777-63-9) are explored for antimicrobial activity due to sulfur’s electronic effects . Indolizine derivatives, however, are more commonly associated with kinase inhibition or anticancer activity, though specific data for the target compound remain speculative.

Methodological Considerations

Structural characterization of these compounds often relies on X-ray crystallography, NMR, and mass spectrometry. The SHELX suite (e.g., SHELXL, SHELXD) is widely employed for crystallographic refinement, ensuring accurate determination of stereochemistry and substituent orientation in analogs like hydroxycyclopentyl or fluorinated piperidine derivatives .

Biological Activity

Tert-butyl N-(2-methylindolizin-1-yl)carbamate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : tert-butyl 2-methyl-1-indolizinylcarbamate
  • Molecular Formula : C14H18N2O2
  • CAS Number : 610766-97-7

The structure includes a tert-butyl group, an indolizinyl moiety, and a carbamate functional group, which are known to play significant roles in its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with carbamate structures often exhibit inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism can have implications for neurodegenerative diseases such as Alzheimer's disease. Specifically, the biological activity of this compound may involve:

  • Acetylcholinesterase Inhibition : Similar compounds have shown reversible inhibition of AChE, contributing to enhanced cholinergic transmission .
  • Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta peptide aggregates, which are implicated in Alzheimer's pathology .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit AChE activity effectively. For instance, a related compound was reported to have an IC50 value of 15.4 nM against β-secretase and a K_i of 0.17 μM for AChE inhibition . This suggests that the compound could be beneficial in treating cognitive decline associated with Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Neuroprotective Properties : A study focused on the neuroprotective effects of carbamate derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cultures treated with amyloid-beta . This highlights a potential application for cognitive disorders.
  • Anti-inflammatory Activity : Another research highlighted the anti-inflammatory properties of similar carbamates, which could be beneficial in conditions characterized by chronic inflammation .
  • Toxicology Considerations : The safety profile of carbamates is crucial; while they may exhibit beneficial pharmacological effects, their toxicity must be assessed thoroughly. Previous studies indicate that certain carbamates can cause reversible inhibition of AChE, leading to potential toxicity if not managed correctly .

Q & A

Q. What are the key steps in synthesizing tert-butyl N-(2-methylindolizine-1-yl)carbamate, and how can reaction conditions be optimized?

Synthesis typically involves introducing the tert-butyl carbamate group to the indolizine core via a coupling reaction. A common approach uses di-tert-butyl dicarbonate (Boc₂O) under mild conditions in solvents like dichloromethane or tetrahydrofuran, with a base (e.g., triethylamine) to neutralize byproducts . Optimization focuses on:

  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents enhance reaction rates and yields.
  • Purification : Column chromatography or crystallization ensures high purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm) and indolizine aromatic protons .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion matching C15_{15}H20_{20}N2_2O2_2) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, if applicable .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?

Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies include:

  • Solvent correction models : Use density functional theory (DFT) with implicit solvent models (e.g., PCM) to simulate NMR shifts .
  • Validation with analogs : Compare data to structurally similar compounds (e.g., tert-butyl N-(7-fluoro-1-methyl-indazol-6-yl)carbamate) to identify systematic errors .
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution .

Q. What computational methods predict the biological activity of tert-butyl N-(2-methylindolizin-1-yl)carbamate?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • QSAR modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with activity data from analogs .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How do structural modifications impact the compound’s reactivity and biological efficacy?

Modification Impact Example
Indolizine substitution Electron-withdrawing groups (e.g., -F) enhance electrophilicity for nucleophilic reactions .Fluorination at position 3 increases kinase inhibition potency .
Carbamate replacement Replacing tert-butyl with methyl reduces steric hindrance, altering enzyme binding .Tert-butyl N-methylcarbamate analogs show lower solubility .
Side-chain elongation Extended chains improve membrane permeability but may reduce target specificity .Propynyl-linked pyrazole derivatives exhibit enhanced cellular uptake .

Q. What experimental frameworks address contradictions in reaction yield data across studies?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent ratio) affecting yield .
  • Kinetic profiling : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps .
  • Cross-validation : Replicate protocols from independent studies (e.g., tert-butyl N-(2-cyanocyclopropyl)carbamate synthesis) to benchmark conditions .

Methodological Guidance

  • Synthetic troubleshooting : If yields are low, consider Boc-deprotection side reactions; add scavengers (e.g., DMAP) to suppress acid generation .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping NMR signals in complex mixtures .
  • Biological assays : Combine SPR (surface plasmon resonance) for binding affinity with cell-based assays (e.g., MTT) for functional validation .

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